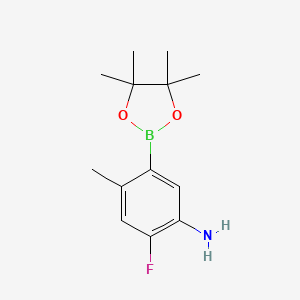

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1012880-11-3) is a boronic ester derivative with the molecular formula C₁₃H₁₉BFNO₂ and a molecular weight of 251.1049 g/mol . The compound features a fluorinated aniline backbone substituted with a methyl group at the 4-position and a pinacol boronate ester at the 5-position. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . This compound is exclusively used in research settings, particularly in pharmaceutical and materials chemistry, due to its role as a versatile boron-containing intermediate .

属性

IUPAC Name |

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWRZGWQZUJSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Reagents

- Aromatic amine precursor (aniline derivative)

- Fluorinating agent (e.g., Selectfluor or N-fluorobenzenesulfonimide)

- Boron source: bis(pinacolato)diboron (B2Pin2)

- Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

- Base (e.g., potassium acetate or sodium tert-butoxide)

- Solvent (commonly dioxane, tetrahydrofuran, or dimethylformamide)

Reaction Conditions

- Temperature: Typically between 80°C to 110°C

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

- Reaction time: 12–24 hours depending on scale and catalyst efficiency

- Pressure: Ambient or slightly elevated, depending on the setup

Stepwise Procedure

Fluorination of the aromatic ring : The aniline derivative with the methyl substituent is selectively fluorinated at the 2-position using a fluorinating agent under mild conditions to avoid over-fluorination.

Borylation reaction : The fluorinated aromatic amine is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron and a base in an appropriate solvent. This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the ring.

Purification : The crude product is purified by column chromatography or recrystallization to yield the target compound with high purity.

Reaction Scheme Overview

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic fluorination | Fluorinating agent (e.g., Selectfluor), mild conditions | Introduction of fluorine at 2-position |

| 2 | Palladium-catalyzed borylation | Pd catalyst, B2Pin2, base, solvent, heat | Formation of boronic ester at 5-position |

| 3 | Purification | Chromatography or recrystallization | Isolated pure 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Research Findings and Optimization

- Catalyst Efficiency : Palladium catalysts such as Pd(dppf)Cl2 have shown excellent activity in borylation reactions, enabling high yields with minimal side reactions.

- Temperature Control : Maintaining temperature around 90–100°C optimizes the borylation step, balancing reaction rate and selectivity.

- Base Selection : Potassium acetate is preferred for its mildness and ability to facilitate smooth borylation without decomposing sensitive functional groups.

- Solvent Effects : Polar aprotic solvents like dioxane or DMF improve solubility of reagents and catalyst stability, enhancing overall reaction efficiency.

- Purity and Yield : Optimized conditions yield the compound with purity above 95% and isolated yields typically ranging from 65% to 85%.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Value/Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for borylation |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Provides dioxaborolane moiety |

| Base | Potassium acetate (3 equiv) | Mild, promotes smooth reaction |

| Solvent | 1,4-Dioxane | Good solubility and catalyst stability |

| Temperature | 90°C | Optimal for reaction rate and selectivity |

| Reaction Time | 16 hours | Ensures complete conversion |

| Yield | 70–85% | Isolated yield after purification |

| Purity | >95% (by HPLC) | High purity suitable for further applications |

化学反应分析

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

科学研究应用

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.

Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and organic electronic materials.

Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

作用机制

The mechanism of action of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays .

相似化合物的比较

Table 1: Structural and Electronic Comparison of Selected Boronate Aniline Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methyl group at the 4-position in the target compound provides mild electron-donating effects, enhancing stability and modulating reactivity in cross-couplings compared to non-methylated analogs like 2-fluoro-5-(dioxaborolan-2-yl)aniline .

- Trifluoromethyl Substitution : The CF₃ group in 1259285-61-4 introduces strong electron-withdrawing effects, which may accelerate oxidative addition steps in palladium-catalyzed reactions but reduce nucleophilicity .

Stability and Handling

- The methyl group in 1012880-11-3 improves stability compared to simpler fluorinated analogs, which may degrade under acidic or oxidative conditions .

- Compounds like 4-(substituted)-5-fluorobenzene-1,2-diamine (from ) underscore the instability of unprotected aniline intermediates, necessitating immediate use in subsequent reactions .

Research Findings and Case Studies

- Case Study 1 : In a 2021 study, Wu et al. synthesized and characterized N-(3-bromobenzyl)-4-(dioxaborolan-2-yl)aniline, demonstrating its utility in crystallography and vibrational analysis, with insights applicable to the target compound .

- Case Study 2 : A 2017 patent () detailed the use of 1012880-11-3 in coupling with 3-bromo-7-chloro-1,6-naphthyridine, achieving a 75°C reaction yield of >80% under Pd(PPh₃)₄ catalysis .

生物活性

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and safety profiles based on recent research findings.

- Molecular Formula : C₁₃H₁₉BFNO₂

- Molecular Weight : 251.1049 g/mol

- CAS Number : 1012880-11-3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for related compounds against multidrug-resistant Staphylococcus aureus (MRSA), ranging from 4–8 μg/mL .

- Additionally, some derivatives showed potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in various studies:

- In vitro studies demonstrated that certain derivatives exhibited strong inhibitory effects on cancer cell proliferation with IC50 values around 0.126 μM against aggressive breast cancer cell lines (MDA-MB-231) while showing significantly less effect on non-cancerous cells .

- A pharmacodynamic study using a mouse model indicated that treatment with these compounds led to a notable reduction in tumor metastasis and improved survival rates .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

- Interaction with Cellular Targets : It has been suggested that the compound may bind to specific targets within cells that are crucial for tumor growth and bacterial survival.

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity of the compound:

- In vivo studies demonstrated acceptable toxicity profiles at high doses (up to 800 mg/kg) without significant adverse effects observed in healthy mice .

- The compound was classified as harmful if ingested (H302) and may cause skin irritation (H315), indicating the need for caution during handling .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BFNO₂ |

| Molecular Weight | 251.1049 g/mol |

| CAS Number | 1012880-11-3 |

| MIC against MRSA | 4–8 μg/mL |

| MIC against Mycobacterium spp. | 0.5–1.0 μg/mL |

| IC50 against MDA-MB-231 | ~0.126 μM |

| Max Oral Dose in Mice | 800 mg/kg |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of a related compound against MRSA and found promising results with MIC values suggesting potential for further development as an antibiotic.

- Cancer Treatment Model : In a preclinical model involving human breast cancer cells injected into mice, the compound demonstrated significant tumor growth inhibition compared to control groups.

常见问题

Q. Table 1: Yield Comparison Based on Precursor and Catalyst

| Precursor | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Bromide | Pd(OAc)₂/SPhos | 65 | |

| Chloride | Pd(OAc)₂/PPh₃ | 32 |

Advanced: How to handle air/moisture sensitivity during synthesis?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions and storage .

- Stabilizers : Add molecular sieves or store under nitrogen at 2–8°C to prevent boronate ester hydrolysis .

- Low-humidity solvents : Anhydrous dioxane or THF minimizes decomposition .

Basic: What are the primary applications in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura cross-couplings : Forms biaryl structures for pharmaceuticals and materials .

- Pharmaceutical intermediates : Used in anticancer/antimicrobial agent development via functionalization of the aniline group .

- Materials science : Serves as a monomer in hole-transport layers for perovskite solar cells .

Advanced: What computational methods predict reactivity in functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide bioactive derivative design .

- Hardness parameters : Absolute hardness (η) from ionization potential/electron affinity predicts stability in redox environments .

Basic: How to purify this compound post-synthesis?

Methodological Answer:

- Column chromatography : Silica gel (hexane/ethyl acetate) removes unreacted precursors .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

- Purity validation : GC (>95% purity) or NMR integration ensures absence of impurities .

Advanced: How to address regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directing groups : The amino group (-NH₂) directs electrophiles to the para position, while fluorine and methyl groups influence steric/electronic effects .

- Protecting groups : Boc-protection of -NH₂ shifts reactivity to the boronate ester for meta-functionalization .

Advanced: How stable is this compound under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。